![molecular formula C21H18F2O2S B3035179 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 303152-12-7](/img/structure/B3035179.png)
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol
Overview
Description
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, also known as 4-F-MPSE, is a novel fluorinated compound that has recently been studied for its potential applications in medicinal chemistry. 4-F-MPSE has a unique structure, with a fluorinated phenyl ring, a methoxy phenyl sulfanyl group, and an ethanol group. It is a highly polar compound with a molecular weight of 354.4 g/mol. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.
Scientific Research Applications
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It has been shown to have anti-inflammatory and analgesic properties, and has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been used to study the effects of oxidative stress on cell viability, as well as to investigate the mechanisms of action of various drugs.
Mechanism of Action
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It does this by binding to the heme moiety of the enzyme, which prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in inflammation. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes, another type of inflammatory mediator.
Biochemical and Physiological Effects
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the production of nitric oxide, a pro-inflammatory mediator. Additionally, 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol in lab experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to inhibit the activity of various enzymes. However, it has been shown to have a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, the synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol is relatively complex, and requires specialized equipment and techniques.
Future Directions
For the study of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol include further investigations into its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of various diseases. Additionally, further studies into the synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, as well as its mechanism of action, could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the biochemical and physiological effects of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol could lead to a better understanding of its potential therapeutic applications.
properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(4-methoxyphenyl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHGNXOTFKUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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